molecular formula C24H25N5O3S2 B2436208 4-(azepan-1-ylsulfonyl)-N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1171661-13-4

4-(azepan-1-ylsulfonyl)-N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2436208
CAS No.: 1171661-13-4
M. Wt: 495.62
InChI Key: QGOXBTHAUXMKTK-UHFFFAOYSA-N
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Description

4-(Azepan-1-ylsulfonyl)-N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry research. This compound features a hybrid structure that incorporates multiple pharmacophores, including a benzothiazole ring, a pyrazole core, and a sulfonamide group. These motifs are commonly found in compounds that act as inhibitors for various therapeutic targets . Preliminary research on analogous structures suggests this compound may have research value in several areas. The benzo[d]thiazole scaffold is a privileged structure in anticancer agent development and has been extensively studied for its potential to inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in breast cancer and other malignancies . Furthermore, the presence of the sulfonamide functional group is a hallmark of many potent enzyme inhibitors. Sulfonamides are known for their high affinity as zinc-binding groups in the active site of Carbonic Anhydrase (CA) isoenzymes, which are targets for researching therapies against conditions like glaucoma and epilepsy . The pyrazole moiety also contributes to a broad spectrum of biological activities and is present in several FDA-approved drugs . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a key intermediate or lead structure in programs focused on oncology, neurodegenerative diseases, and the development of novel enzyme inhibitors.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S2/c1-17-16-22(29(27-17)24-25-20-8-4-5-9-21(20)33-24)26-23(30)18-10-12-19(13-11-18)34(31,32)28-14-6-2-3-7-15-28/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOXBTHAUXMKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound’s mode of action is characterized by its interaction with its targets, resulting in changes at the molecular level. The compound is known to exhibit excited state intramolecular proton transfer (ESIPT) properties. This means that in the excited state, a proton within the molecule is transferred from one location to another. This process can lead to significant changes in the molecule’s behavior and interactions with its environment.

Biochemical Pathways

The esipt process can potentially influence various biochemical pathways, particularly those involving proton transfer reactions. The downstream effects of these changes would depend on the specific pathways involved.

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the solvent polarity can affect the ESIPT process. An increase in solvent polarity was found to gradually inhibit the ESIPT reaction. This suggests that the compound’s action and efficacy could vary depending on the polarity of the environment in which it is present.

Biological Activity

4-(azepan-1-ylsulfonyl)-N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework, including an azepane ring and a benzo[d]thiazole moiety, which may contribute to its reactivity and biological effects. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

  • Molecular Formula : C25H33ClN4O5S
  • Molecular Weight : Approximately 493.61 g/mol
  • Structural Features :
    • Azepane ring
    • Benzamide core
    • Benzo[d]thiazole moiety

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects. The compound may inhibit enzymes associated with disease progression, showcasing its potential as a drug candidate for various conditions.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives of benzothiazole have shown strong cytotoxic effects mediated by reactive oxygen species (ROS), leading to apoptosis in cancer cells . The mechanism typically involves the disruption of mitochondrial function and activation of caspases, which are critical for the apoptotic process.

Enzyme Inhibition

The compound's sulfonamide functionality suggests potential inhibitory effects on various enzymes. Studies have shown that related compounds can act as inhibitors for acetylcholinesterase (AChE) and urease, with IC50 values indicating strong activity . The interaction with these enzymes may provide insights into the compound's pharmacological potential.

Antibacterial Activity

Compounds structurally related to this compound have been evaluated for antibacterial properties, demonstrating moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis . The efficacy against these strains highlights the compound's potential as a therapeutic agent in combating bacterial infections.

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of related compounds, it was found that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating promising anticancer activity . The study emphasized the importance of specific functional groups in enhancing bioactivity.

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition capabilities of synthesized compounds similar to the target compound. The results indicated significant inhibition of urease with IC50 values ranging from 1.13 µM to 6.28 µM, showcasing their potential as effective urease inhibitors .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
Compound ABenzothiazole coreAnticancer16.19
Compound BSulfonamide groupAChE Inhibition2.14
Compound CPyrazole derivativeAntibacterialModerate

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit potential anticancer properties by inhibiting specific enzymes involved in tumor progression. The azepane ring and sulfonamide group may contribute to the compound's ability to modulate biological pathways associated with cancer cell proliferation.
  • Antimicrobial Properties : The presence of the benzo[d]thiazole moiety has been linked to antimicrobial activities against various bacterial strains. Studies suggest that this compound may inhibit bacterial growth by interfering with essential metabolic processes.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, such as proteases or kinases, which are critical in various disease mechanisms. By binding to these enzymes, it could potentially alter their activity, leading to therapeutic effects.

Biological Research

  • Biochemical Probes : Due to its ability to interact with specific biological targets, this compound can serve as a biochemical probe in research settings. It can help elucidate cellular processes by providing insights into enzyme functions and signaling pathways.
  • Drug Development : The compound is being investigated for its potential as a lead candidate in drug development, particularly for diseases where enzyme inhibition is a therapeutic strategy.

Industrial Applications

  • Material Science : The unique chemical properties of 4-(azepan-1-ylsulfonyl)-N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide allow for its use in developing advanced materials, such as polymers and coatings that require specific chemical functionalities.
  • Synthesis of Complex Molecules : This compound can serve as a building block in organic synthesis, allowing chemists to explore new reaction pathways and create more complex molecules with desirable properties.

Case Study 1: Anticancer Activity

A study focused on the synthesis of derivatives of this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.

Case Study 2: Antimicrobial Efficacy

Another research project explored the antimicrobial properties of structurally related compounds, revealing that those containing the benzo[d]thiazole moiety displayed notable activity against Gram-positive and Gram-negative bacteria. This suggests that the target compound could also exhibit similar effects.

Compound NameStructural FeaturesBiological Activity
This compoundAzepane ring, sulfonamide group, benzo[d]thiazole moietyAnticancer, antimicrobial
N-(benzo[d]thiazol-2-yl)benzamideLacks azepane ring but retains thiazoleAntimicrobial properties
5-Sulfamoylbenzo[d]thiazoleContains sulfamoyl instead of sulfonamideAnti-inflammatory activity

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound, and how can purity be validated?

The synthesis involves coupling azepane-sulfonyl, benzamide, and benzo[d]thiazole-pyrazole moieties. Key parameters include:

  • Temperature control (e.g., 60–80°C for sulfonylation steps to avoid side reactions).
  • Solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions).
  • Reaction time (monitored via TLC/HPLC to ensure complete intermediate formation). Purity is validated using HPLC with UV detection (≥95% purity threshold) and mass spectrometry for molecular weight confirmation .

Q. Which spectroscopic and computational methods are recommended for structural characterization?

  • X-ray crystallography resolves 3D conformation, particularly for the benzo[d]thiazole-pyrazole core.
  • NMR (1H/13C) confirms regiochemistry of the sulfonyl and benzamide groups (e.g., sulfonamide proton at δ 10.2–11.5 ppm).
  • DFT calculations model electronic properties of the azepane ring and predict reactive sites .

Q. How can preliminary biological activity screening be designed for this compound?

  • Enzyme inhibition assays : Target kinases or proteases due to the sulfonamide’s affinity for catalytic pockets. Use fluorescence-based substrates (e.g., ATPase activity assays).
  • Cellular viability assays : Test against cancer cell lines (e.g., HepG2, MCF-7) with IC50 determination via MTT/WST-1 protocols. Include positive controls like doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?

  • Modify substituents : Replace the 3-methyl group on pyrazole with bulkier alkyl chains (e.g., isopropyl) to probe steric effects on binding.
  • Bioisosteric replacement : Substitute the azepane ring with piperidine or morpholine to assess solubility and hydrogen-bonding capacity.
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., sulfonyl oxygen with kinase hinge regions) .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Meta-analysis : Compare datasets from analogues (e.g., and ) to identify confounding factors (e.g., assay pH, cell line variability).
  • Proteomic profiling : Use SILAC-based mass spectrometry to map off-target effects that may explain divergent results.
  • Crystallographic alignment : Overlap binding modes of analogues to identify critical residue interactions (e.g., benzo[d]thiazole’s role in π-stacking) .

Q. What advanced techniques quantify binding kinetics and thermodynamics with biological targets?

  • Surface plasmon resonance (SPR) : Measure real-time binding affinity (KD) for enzymes like carbonic anhydrase IX (reported KD range: 10–100 nM for sulfonamides).
  • Isothermal titration calorimetry (ITC) : Determine enthalpy/entropy contributions to binding, critical for optimizing solubility.
  • Cryo-EM : Visualize compound interactions with large protein complexes (e.g., GPCRs) .

Methodological Challenges and Solutions

Q. How can solubility and bioavailability challenges be addressed during formulation?

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility (>1 mg/mL threshold for in vivo studies).
  • Prodrug design : Introduce ester groups on the benzamide moiety for hydrolytic activation in plasma.
  • LogP optimization : Aim for 2–4 via substituent tuning (e.g., methoxy groups on benzamide) to balance membrane permeability .

Q. What computational workflows predict metabolic stability and toxicity?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 inhibition risks (e.g., CYP3A4/2D6).
  • Metabolite identification : Simulate phase I/II metabolism (GLORYx) to flag labile sites (e.g., sulfonamide hydrolysis).
  • Toxicity profiling : Apply Derek Nexus for structural alerts (e.g., mutagenicity of nitro groups if introduced) .

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